molecular formula C16H15N5OS2 B3032914 1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea CAS No. 62638-88-4

1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea

Cat. No. B3032914
CAS RN: 62638-88-4
M. Wt: 357.5 g/mol
InChI Key: HZFIVEZQXYBDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea (BSTU) is a novel small molecule that has recently been synthesized and is gaining attention for its potential applications in scientific research. BSTU is a sulfur-containing heterocyclic compound that is structurally similar to a benzimidazole. BSTU has high stability, a low melting point, and is soluble in organic solvents. These properties make BSTU an attractive compound for use in laboratory experiments.

Scientific Research Applications

Heterocyclic Compounds with Biological Activities

Research on heterocyclic compounds, including benzimidazole derivatives that share a structural similarity with 1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea, has shown a wide array of biological activities. These activities range from antihypertensive, diuretic, anorectic, and thermoregulating effects to good herbicidal properties. The pseudothiourea structural unit within these compounds plays a significant role in their biological efficacy (Hsu, Hu, & Liu, 2005).

DNA Interaction and Biological Impact

Derivatives of benzimidazole, including compounds with structural elements like those in 1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea, are known for their ability to bind to the minor groove of DNA. This interaction is specific to AT-rich sequences and has been utilized in fluorescent DNA stains, radioprotectors, and topoisomerase inhibitors. Such applications highlight the compound's significance in molecular biology and drug design (Issar & Kakkar, 2013).

Therapeutic Potential in Medicinal Chemistry

The combination of (thio)urea and benzothiazole (BT) derivatives, similar to the core structure of 1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea, has been shown to exhibit a broad spectrum of biological activities. These include applications in treating rheumatoid arthritis and systemic lupus erythematosus, as well as functioning as commercial fungicides and herbicides. This underscores the compound's importance in the development of new pharmacophores and therapeutic agents (Rosales-Hernández et al., 2022).

Synthesis and CNS Drug Development

Explorations into the synthesis of benzimidazole, imidazothiazole, and imidazole derivatives, akin to the structural motifs in 1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea, have indicated potential applications in central nervous system (CNS) drug development. These compounds, through various mechanisms of action, including agonistic and antagonistic activities, show promise in the creation of more potent CNS drugs (Saganuwan, 2020).

Safety And Hazards

As per the available resources, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS2/c22-14(20-21-15(23)17-11-6-2-1-3-7-11)10-24-16-18-12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,18,19)(H,20,22)(H2,17,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFIVEZQXYBDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404763
Record name F0017-0328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea

CAS RN

62638-88-4
Record name NSC289085
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0017-0328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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